

# Guanadrel Sulfate: A Technical Guide to Physicochemical Properties and Solubility

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## Compound of Interest

Compound Name: Guanadrel Sulfate

Cat. No.: B1672425

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This document provides an in-depth analysis of the physicochemical properties and solubility of **Guanadrel Sulfate**, an adrenergic neuron-blocking agent. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its core chemical and physical characteristics.

## Physicochemical Properties

**Guanadrel Sulfate** is a white to off-white crystalline powder.<sup>[1]</sup> A summary of its key physicochemical properties is presented in Table 1. The compound is the sulfate salt of guanadrel, with a molecular formula of  $(C_{10}H_{19}N_3O_2)_2 \cdot H_2SO_4$  and a corresponding molecular weight of approximately 524.6 g/mol.<sup>[1][2]</sup>

Table 1: Physicochemical Properties of **Guanadrel Sulfate**

| Property              | Value   | Source(s) |
|-----------------------|---|-----------|
| IUPAC Name            | 2-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine;sulfuric acid  | [3]       |
| Molecular Formula     | (C <sub>10</sub> H <sub>19</sub> N <sub>3</sub> O <sub>2</sub> ) <sub>2</sub> ·H <sub>2</sub> SO <sub>4</sub> | [1][2]    |
| Molecular Weight      | 524.6 g/mol   | [1][2]    |
| Appearance            | White to off-white crystalline powder   | [1]       |
| Melting Point         | 213.5–215 °C  | [1]       |
| pKa (Strongest Basic) | 12.56 (Predicted)   |           |
| LogP                  | 0.6 (Guanadrel base)  |           |
| Hygroscopicity        | Data not available. USP "loss on drying" specification is ≤ 0.5%. [4]   |           |
| Polymorphism          | No specific studies on polymorphism were identified in the literature.  |           |

## Solubility Profile

The solubility of a drug substance is a critical factor influencing its bioavailability and formulation development. An experimental value for the aqueous solubility of **Guanadrel Sulfate** has been reported as 76 mg/mL at 25 °C. [1] Other sources provide predicted aqueous solubility values that are considerably lower. It is also reported to be soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. [3]

Table 2: Solubility of **Guanadrel Sulfate**

| Solvent                      | Solubility                 | Temperature   | Source(s)           |
|------------------------------|----------------------------|---------------|---------------------|
| Water                        | 76 mg/mL<br>(Experimental) | 25 °C         | <a href="#">[1]</a> |
| Dimethylformamide<br>(DMF)   | 30 mg/mL                   | Not Specified | <a href="#">[3]</a> |
| Dimethyl sulfoxide<br>(DMSO) | 30 mg/mL                   | Not Specified | <a href="#">[3]</a> |
| Ethanol                      | 30 mg/mL                   | Not Specified | <a href="#">[3]</a> |

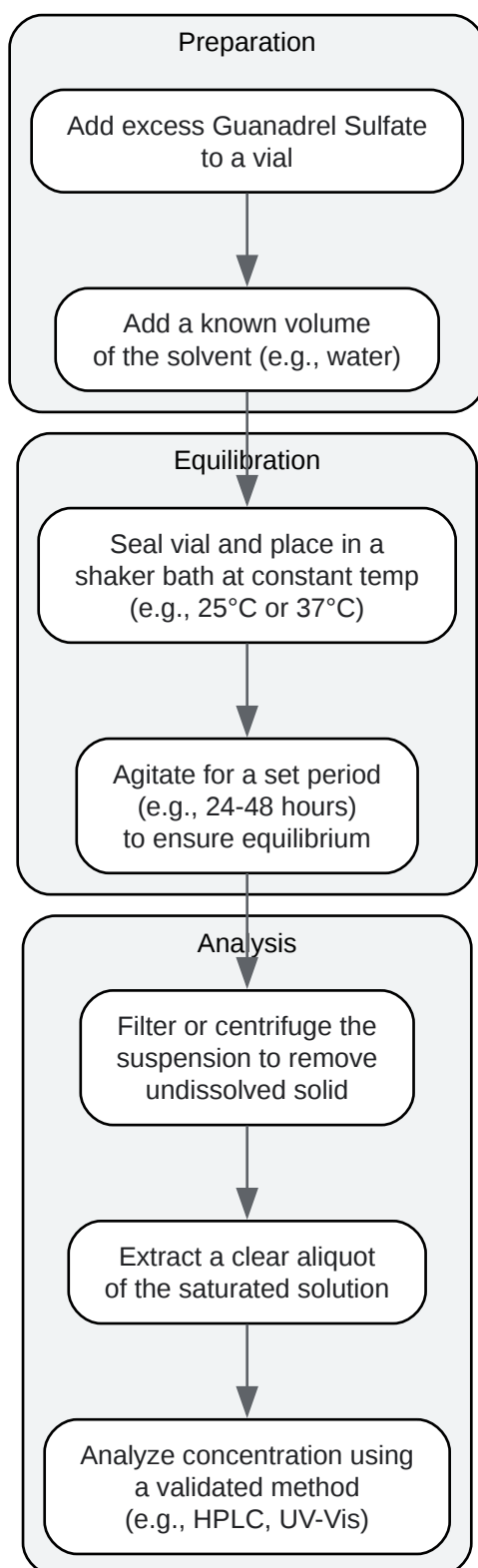
## Experimental Methodologies

Detailed experimental protocols specific to **Guanadrel Sulfate** are not extensively published. However, standard methodologies for determining key physicochemical properties are well-established.

### Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Workflow for Shake-Flask Solubility Determination



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Caption: Workflow for the shake-flask solubility determination method.

Protocol:

- **Preparation:** An excess amount of **Guanadrel Sulfate** is added to a vial to ensure that a saturated solution is formed.
- **Equilibration:** The vial is sealed and agitated in a temperature-controlled environment for a sufficient period to reach equilibrium between the dissolved and undissolved solid.
- **Phase Separation:** The suspension is filtered or centrifuged to separate the solid phase from the liquid phase.
- **Analysis:** The concentration of **Guanadrel Sulfate** in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

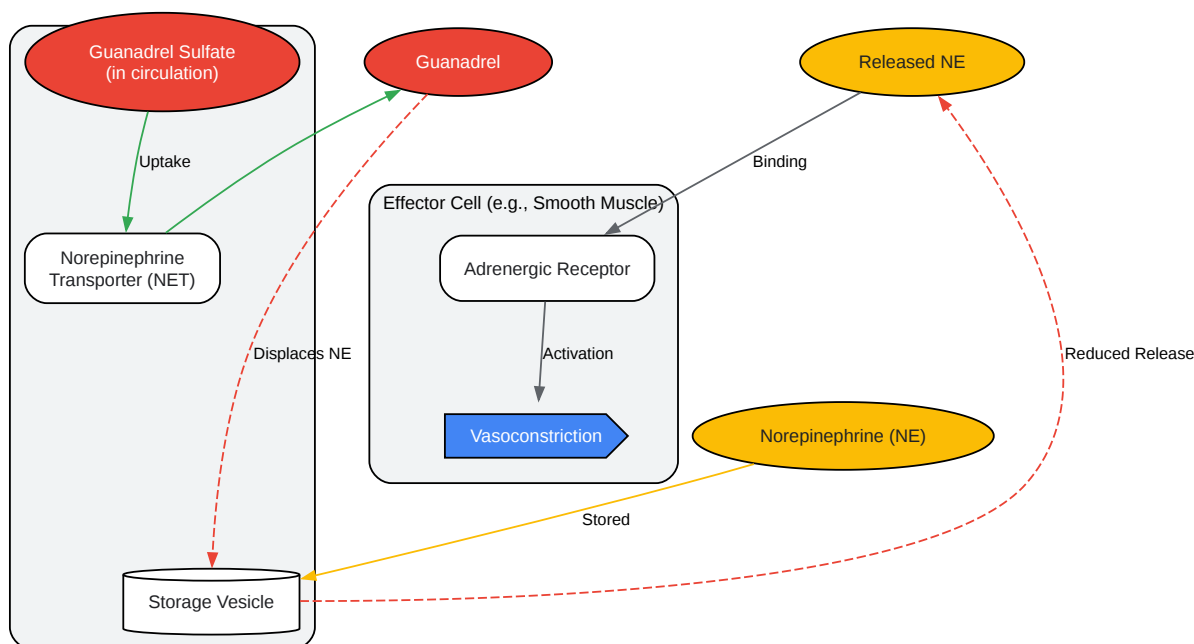
Protocol:

- **Sample Preparation:** A precise amount of **Guanadrel Sulfate** is dissolved in a suitable solvent, often a co-solvent system like water-methanol for compounds with limited aqueous solubility.
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized titrant (e.g., HCl or NaOH) is added in small, precise increments.
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).

## Mechanism of Action

**Guanadrel Sulfate** exerts its antihypertensive effect by acting as a false neurotransmitter. It is taken up by adrenergic neurons and displaces norepinephrine from storage vesicles. This leads to a depletion of norepinephrine and a subsequent reduction in sympathetic nerve stimulation, resulting in vasodilation and a decrease in blood pressure.

#### Signaling Pathway for **Guanadrel Sulfate's** Antihypertensive Action



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Caption: Guanadrel is taken up into the neuron, displacing norepinephrine from vesicles, leading to reduced release and decreased vasoconstriction.

This technical guide provides a summary of the currently available information on the physicochemical properties and solubility of **Guanadrel Sulfate**. For further detailed analysis, direct experimental determination under specific laboratory conditions is recommended.

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## References

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